Dithionitrobenzoic acid

Description

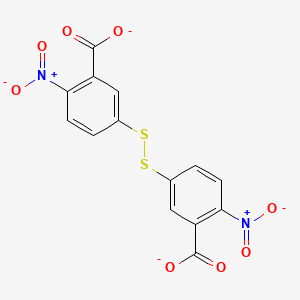

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H6N2O8S2-2 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

5-[(3-carboxylato-4-nitrophenyl)disulfanyl]-2-nitrobenzoate |

InChI |

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)/p-2 |

InChI Key |

KIUMMUBSPKGMOY-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

Synonyms |

5,5'-Dithiobis(2-nitrobenzoic Acid) 5,5'-Dithiobis(nitrobenzoate) Acid, Dithionitrobenzoic Dithionitrobenzoic Acid DTNB Ellman Reagent Ellman's Reagent Ellmans Reagent Reagent, Ellman's |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dithionitrobenzoic Acid Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, quantitative aspects, and experimental protocols for the reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), widely known as Ellman's Reagent, and thiol groups. This reaction is a cornerstone for sulfhydryl quantification in numerous biological and pharmaceutical applications.

The Core Mechanism: Thiol-Disulfide Exchange

The reaction of DTNB with a free sulfhydryl group (R-SH), present in molecules like cysteine residues of proteins or glutathione (B108866), is a thiol-disulfide exchange.[1][2] The nucleophilic thiolate anion (R-S⁻) attacks the central disulfide bond of DTNB.[3] This reaction is stoichiometric and rapid, cleaving the disulfide bond and forming a new, mixed disulfide (R-S-TNB).[4] For each mole of thiol that reacts, one mole of the highly chromogenic 2-nitro-5-thiobenzoate (TNB²⁻) anion is liberated.[5][6]

The TNB²⁻ dianion exhibits a vibrant yellow color in solution at neutral to alkaline pH, with a strong absorbance maximum at 412 nm.[6][7] This direct proportionality between the concentration of thiols and the intensity of the yellow color forms the basis of the quantitative spectrophotometric assay.[2]

Figure 1. Reaction of DTNB with a thiol to form a mixed disulfide and the TNB²⁻ anion.

Quantitative Data & Reaction Parameters

The accuracy of thiol quantification using DTNB relies on several key parameters. The reaction is highly dependent on pH, with optimal rates observed between pH 7.5 and 8.5.[8] Below pH 7, the reaction rate decreases significantly, while pH levels above 8.5 can lead to hydrolysis of DTNB itself, increasing background absorbance.[8] The most critical parameter for calculation is the molar extinction coefficient (ε) of the TNB²⁻ product. While the originally reported value was 13,600 M⁻¹cm⁻¹, a more accurate and widely accepted value is 14,150 M⁻¹cm⁻¹ at 412 nm in standard buffer solutions.[3][4][7][9]

| Parameter | Recommended Value | Conditions | References |

| Wavelength (λmax) | 412 nm | pH 7.0 - 8.5 | [3][6] |

| Optimal pH Range | 7.5 - 8.5 | Standard Buffers | [8] |

| Molar Extinction (ε) | 14,150 M⁻¹cm⁻¹ | 0.1 M Phosphate (B84403) Buffer, pH 8.0 | [3][9][10] |

| Molar Extinction (ε) | 13,600 M⁻¹cm⁻¹ | Original value, still cited | [3][7][11] |

| Molar Extinction (ε) | 13,700 M⁻¹cm⁻¹ | In 6 M Guanidinium (B1211019) Chloride | [4][9][12] |

| Incubation Time | 5 - 15 minutes | Room Temperature | [3][8][10] |

| Incubation Temp. | Room Temperature | --- | [8] |

Experimental Protocols

Two primary methods are used for thiol quantification with DTNB: the standard curve method and the direct extinction coefficient calculation.

This method is recommended for achieving the highest accuracy and is ideal for complex biological samples. A standard curve is generated using a compound with a known thiol concentration, such as L-cysteine or glutathione.[6][10]

A. Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0. The EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.[8][13]

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer (final concentration approx. 10.1 mM). This solution should be prepared fresh and protected from light.[10][13]

-

Thiol Standards: Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer. Create a series of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25 mM) by serial dilution with the Reaction Buffer.[10]

B. Assay Procedure:

-

Plate Setup: To the wells of a 96-well microplate, add 200 µL of each standard, sample, and a buffer-only blank in triplicate.[14]

-

Reaction Initiation: Add 50 µL of the DTNB Solution to each well.[6][15]

-

Incubation: Mix the plate gently and incubate for 15 minutes at room temperature, protected from direct daylight.[8][10][15] DTNB is sensitive to UV radiation around 325 nm, which can cause degradation and increase background absorbance.[16]

-

Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.[10]

-

Calculation: Subtract the average absorbance of the blank from all other readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Determine the thiol concentration of the unknown samples by interpolating from this curve.[10][15]

This method is faster and suitable for pure samples or when a standard is unavailable. It relies on the Beer-Lambert law (A = εbc).[7]

A. Reagent Preparation:

-

Prepare the Reaction Buffer and DTNB Solution as described in Protocol 1.

B. Assay Procedure:

-

Sample Preparation: For each sample, prepare two cuvettes (or tubes). One will be the sample, and one will be the blank.

-

Blank: In the blank cuvette, add 1.250 mL of Reaction Buffer and 25 µL of DTNB Solution.[10]

-

Sample: In the sample cuvette, add 1.250 mL of Reaction Buffer, 25 µL of DTNB Solution, and 125 µL of the unknown sample. Note: The sample volume can be adjusted, but the final volume must be consistent and accounted for in the calculation.[10]

-

Incubation: Mix both solutions and incubate at room temperature for 15 minutes, protected from light.[10]

-

Measurement: Zero the spectrophotometer using the blank cuvette at 412 nm. Then, measure the absorbance of the sample cuvette.[10]

-

Calculation: Use the Beer-Lambert law to calculate the concentration of thiols in the cuvette:

-

c = A / (ε × b)

-

c = concentration in M

-

A = Absorbance at 412 nm (after subtracting blank)

-

ε = 14,150 M⁻¹cm⁻¹[3]

-

b = path length of the cuvette (typically 1 cm)

-

-

To find the concentration in the original, undiluted sample, account for the dilution factor.

-

Figure 2. General experimental workflow for the quantification of thiols using DTNB.

Applications in Drug Development and Research

The quantification of thiol groups is vital in numerous research and development areas:

-

Protein Characterization: Determining the number of free cysteine residues in a protein, which is crucial for understanding its structure, function, and potential for forming disulfide bonds.[13]

-

Enzyme Kinetics: Studying enzymes where a cysteine residue is part of the active site. The reaction with DTNB can be used to probe the accessibility and reactivity of this residue.[17]

-

Antioxidant Assays: Measuring the concentration of glutathione (GSH), a major cellular antioxidant, in biological samples to assess oxidative stress levels.

-

Drug Discovery: Thiol-reactive compounds are valuable tools for identifying and validating drug targets.[15] For instance, DTNB was used to identify protein disulfide isomerase (PDI) as an inhibitor of HIV-1 entry, showcasing its utility in target identification.[15] It is also used in high-throughput screening to find covalent inhibitors that modify target cysteines.[15]

-

Bioconjugation: Before conjugating drugs or labels to proteins or antibodies via maleimide (B117702) chemistry, Ellman's assay is essential to confirm the presence of free thiols for the reaction.[10]

Limitations and Considerations

-

Interfering Substances: Strong nucleophiles other than thiols can potentially react with DTNB. Reducing agents like DTT or β-mercaptoethanol in the sample buffer will react and must be removed prior to the assay.[14]

-

Light Sensitivity: DTNB is sensitive to UV light and can degrade, leading to high background readings. Assays should be performed away from direct daylight.[8][16]

-

pH Sensitivity: The reaction is highly pH-dependent. Buffers must be carefully prepared and maintained within the optimal pH 7.5-8.5 range.[8]

-

Accessibility: In native proteins, cysteine residues may be buried within the structure and inaccessible to DTNB. Denaturing conditions (e.g., using 6 M guanidinium chloride) may be required to expose these thiols for total quantification.[9][13]

-

Reaction with NO: The product of the reaction, TNB, can be reoxidized back to DTNB in the presence of nitric oxide (NO) and oxygen. This can lead to an underestimation of thiol content in systems where NO is present.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. benchchem.com [benchchem.com]

- 16. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Ellman's Reagent: Principle, Structure, and Application in Thiol Quantification

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ellman's reagent, also known as 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB. It details the underlying chemical principle of the Ellman's test, the reagent's chemical structure, quantitative data for its application, and detailed experimental protocols for the quantification of free sulfhydryl (thiol) groups in peptides, proteins, and other biological samples.

Core Principle of Ellman's Reagent

Ellman's reagent is a water-soluble compound widely used for the colorimetric quantification of free sulfhydryl groups (-SH).[1][2] The fundamental principle of the assay, often referred to as the Ellman's Test, is a thiol-disulfide exchange reaction.[3][4]

In this reaction, a thiol group from the sample attacks the disulfide bond of DTNB. This cleavage results in the formation of a mixed disulfide and the stoichiometric release of one mole of the 2-nitro-5-thiobenzoate (TNB²⁻) anion for every mole of free thiol.[3][5] At a neutral to alkaline pH, the TNB²⁻ dianion exhibits a distinct yellow color, which can be quantified by measuring its absorbance at a wavelength of 412 nm.[5][6] The intensity of the yellow color is directly proportional to the concentration of free thiol groups in the sample.[7] The reaction is known to be rapid and stoichiometric.[5]

The chemical reaction can be summarized as follows:

R-SH + DTNB → R-S-S-TNB + TNB²⁻

Chemical Structure

Ellman's reagent is a symmetrical aromatic disulfide. Its chemical and physical properties are summarized below.

| Property | Value |

| Preferred IUPAC Name | 5,5′-Disulfanediylbis(2-nitrobenzoic acid) |

| Other Names | 5,5′-Dithiobis(2-nitrobenzoic acid), DTNB |

| CAS Number | 69-78-3[2][5] |

| Chemical Formula | C₁₄H₈N₂O₈S₂[2][4][5] |

| Molar Mass | 396.34 g·mol⁻¹[5] |

| Appearance | Yellow crystals or powder[8] |

| Melting Point | 240 to 245 °C (decomposes)[5] |

Quantitative Data

The quantification of thiols using Ellman's reagent relies on the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB²⁻ product is a critical parameter. The value of this coefficient can vary slightly depending on the reaction conditions.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | pH 7.4-8.0, 25°C, dilute buffer | [5][6][7][9][10] |

| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman (1959), pH 8.0 | [5][6][9][11] |

| Molar Extinction Coefficient (ε) | 13,700 M⁻¹cm⁻¹ | High salt concentrations (e.g., 6 M guanidinium (B1211019) hydrochloride) | [5] |

| Molar Extinction Coefficient (ε) | 13,800 M⁻¹cm⁻¹ | pH 7.4, 37°C | [9] |

| Maximum Absorbance (λmax) | 412 nm | pH ~8.0 | [5][6][11] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction of Ellman's reagent and a typical experimental workflow for thiol quantification.

Detailed Experimental Protocols

Two common methods for quantifying sulfhydryl groups using Ellman's reagent are presented below: one using a standard curve and another based on the direct calculation using the molar extinction coefficient.

This method is recommended for accurate quantification by comparing the sample's absorbance to a series of known standards.

Materials:

-

Ellman's Reagent (DTNB)

-

Cysteine Hydrochloride Monohydrate (or other thiol standard)

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA[11]

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[7]

-

Prepare Cysteine Standards:

-

Reaction Setup:

-

Incubation: Mix the solutions well and incubate at room temperature for 15 minutes to allow the color to develop fully.[7][11]

-

Measurement:

-

Zero the spectrophotometer using the blank solution at 412 nm.

-

Measure the absorbance of each standard and unknown sample at 412 nm.[7]

-

-

Data Analysis:

-

Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.

-

This method provides a rapid estimation of thiol concentration without the need for a standard curve.

Materials:

-

Same as Protocol 1, excluding the thiol standard.

Procedure:

-

Prepare Reagents: Prepare the Reaction Buffer and DTNB Solution as described in Protocol 1.

-

Reaction Setup:

-

Incubation and Measurement:

-

Mix the contents of both tubes and incubate at room temperature for 15 minutes.[3]

-

Zero the spectrophotometer with the blank at 412 nm.

-

Measure the absorbance of the sample.

-

-

Calculation:

-

Calculate the concentration of free thiols in the cuvette using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l)

-

Remember to account for the dilution of the original sample in the final calculation.

-

Considerations and Limitations

-

pH Dependence: The reaction is pH-dependent, with optimal reactivity of the thiol group occurring at a slightly alkaline pH (around 8.0) where the thiolate anion (R-S⁻) is more prevalent.[6][12]

-

Interfering Substances: Compounds that absorb at or near 412 nm can interfere with the assay. Additionally, some non-thiol compounds may be able to reduce DTNB.[3]

-

Sample Concentration: For accurate results, it is recommended that the final concentration of free sulfhydryl in the assay be less than 0.5 mM to avoid high absorbance values that can lead to inaccurate estimations.[2][13]

-

Light Sensitivity: The reaction can be sensitive to daylight, particularly UV radiation. It is recommended to perform the assay in artificial room light and avoid direct sunlight.[14]

-

Purity of Reagent: For reproducible and accurate results, it may be necessary to use recrystallized, high-purity DTNB.[5]

References

- 1. What is Ellman’s reagent | AAT Bioquest [aatbio.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biochemazone.com [biochemazone.com]

- 14. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molar Extinction Coefficient of 2-Nitro-5-Thiobenzoate (TNB) at 412 nm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), a critical parameter in quantitative biochemical analysis, particularly in the context of drug development and protein chemistry. This document outlines the foundational principles, presents key quantitative data, details experimental protocols, and visualizes the workflow for the determination of thiol concentrations using Ellman's reagent.

The quantification of free sulfhydryl (thiol) groups is a fundamental assay in many areas of biological research and pharmaceutical development.[1] The most common method for this determination is the Ellman's test, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][3] This assay is valued for its simplicity, speed, and reliability, making it suitable for high-throughput screening.[1]

The core of the Ellman's test is the thiol-disulfide exchange reaction between DTNB and a free sulfhydryl group.[4] This reaction stoichiometrically produces a distinct yellow-colored product, the 2-nitro-5-thiobenzoate (TNB²⁻) dianion.[4][5] The concentration of TNB²⁻, and by extension the concentration of the original thiol, is quantified by measuring its absorbance at 412 nm.[2][6] Accurate quantification is critically dependent on the use of a precise molar extinction coefficient for TNB²⁻ at this wavelength.

Quantitative Data: Molar Extinction Coefficient of TNB

The molar extinction coefficient (ε) of TNB²⁻ at 412 nm has been subject to refinement since its initial determination. The accepted value can vary based on the solvent conditions. Below is a summary of the reported values.

| Condition | Molar Extinction Coefficient (ε) at 412 nm (M⁻¹cm⁻¹) | Reference |

| Dilute Buffer Solution | 14,150 | [3][5][7] |

| High Salt Concentration (e.g., 6 M guanidinium (B1211019) hydrochloride or 8 M urea) | 13,700 | [5] |

| Original 1959 Ellman Publication | 13,600 | [2][3][5] |

It is noteworthy that while the originally reported value of 13,600 M⁻¹cm⁻¹ is still cited, the value of 14,150 M⁻¹cm⁻¹ is now more widely accepted as accurate for standard aqueous buffer conditions.[3]

Detailed Experimental Protocols

Two primary methods are employed for quantifying sulfhydryl groups using Ellman's Reagent: the standard curve method and the direct calculation using the molar extinction coefficient.

Protocol 1: Quantification via Standard Curve

This method is recommended for achieving the highest accuracy and involves creating a standard curve with a known sulfhydryl-containing compound, such as L-cysteine.

Reagents and Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[6]

-

Ellman's Reagent Solution: 4 mg of DTNB dissolved in 1 mL of Reaction Buffer.[6][7]

-

L-cysteine Stock Solution (1.5 mM): Dissolve 5.268 mg of L-cysteine hydrochloride monohydrate in 20 mL of Reaction Buffer.[4][7]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

-

96-well microplate or cuvettes.[6]

Procedure:

-

Preparation of Cysteine Standards: Prepare a serial dilution of the L-cysteine stock solution in the Reaction Buffer to create a range of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25 mM).[4][7]

-

Sample Preparation: Dilute unknown samples with the Reaction Buffer to ensure the final thiol concentration falls within the linear range of the standard curve.[1]

-

Reaction Setup: In a 96-well plate, add 200 µL of each standard or diluted unknown sample to separate wells. It is advisable to run all samples and standards in triplicate.[8]

-

Initiate Reaction: Add 50 µL of the Ellman's Reagent Solution to each well containing a standard or sample.[8]

-

Incubation: Mix the contents of the wells thoroughly and incubate at room temperature for 15 minutes, protected from light.[3][8]

-

Absorbance Measurement: Measure the absorbance of each well at 412 nm using a spectrophotometer. Use the 0 mM cysteine standard as the blank.[4][7]

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Plot the background-subtracted absorbance values for the standards against their corresponding concentrations to generate a standard curve. Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.[6][8]

Protocol 2: Quantification via Molar Extinction Coefficient

This method is faster as it does not require the preparation of a standard curve and is suitable for routine estimations.

Reagents and Materials:

-

Same as Protocol 1, excluding L-cysteine.

Procedure:

-

Reagent Preparation: Prepare the Reaction Buffer and Ellman's Reagent Solution as described in Protocol 1.[4]

-

Reaction Setup: For each unknown sample, prepare two tubes or wells. To one (the "sample"), add 125 µL of the unknown sample, 1.250 mL of Reaction Buffer, and 25 µL of Ellman's Reagent Solution. To the other (the "blank"), add 125 µL of Reaction Buffer, 1.250 mL of Reaction Buffer, and 25 µL of Ellman's Reagent Solution.[4]

-

Incubation: Mix the contents and incubate at room temperature for 15 minutes.[4]

-

Absorbance Measurement: Zero the spectrophotometer with the blank at 412 nm. Measure the absorbance of the sample.[3][4]

-

Calculation: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where:

-

A is the measured absorbance at 412 nm.

-

ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[3]

-

b is the path length of the cuvette in cm (typically 1 cm).

-

c is the concentration of the sulfhydryl group in M.

The concentration of the sulfhydryl in the original sample can be calculated by accounting for the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Ellman's assay for the quantification of sulfhydryl groups.

References

A Technical Guide to Ellman's Reagent: Discovery, History, and Application in Sulfhydryl Group Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ellman's reagent, a cornerstone tool for the quantification of sulfhydryl groups in biological and chemical systems. We will delve into its discovery and historical context, detail the underlying chemical principles, and provide robust experimental protocols for its application.

Discovery and Historical Context

Ellman's reagent, chemically known as 5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB, was first introduced to the scientific community in 1959 by George L. Ellman.[1][2][3] His groundbreaking paper, "Tissue sulfhydryl groups," published in the Archives of Biochemistry and Biophysics, described a novel, versatile, and water-soluble compound for the quantification of free sulfhydryl (-SH) groups.[3][4] This development was a significant advancement, as previous methods for sulfhydryl determination were often cumbersome and less reliable.

The simplicity and reliability of Ellman's method led to its widespread adoption across various scientific disciplines.[4] It has become a standard and highly referenced technique for measuring thiol content in proteins, peptides, and other small molecules, playing a crucial role in fields ranging from biochemistry and pharmacology to materials science.[2][4]

In his original work, Ellman prepared the reagent by oxidizing 2-nitro-5-chlorobenzaldehyde to a carboxylic acid, introducing the thiol group via sodium sulfide, and then coupling the monomers through oxidation with iodine.[1] Today, DTNB is readily available commercially, though recrystallization may be necessary to ensure high purity for accurate and reproducible results.[1]

The Chemistry of Sulfhydryl Quantification with Ellman's Reagent

The utility of Ellman's reagent lies in its specific and rapid reaction with sulfhydryl groups. The core of the assay is a thiol-disulfide exchange reaction.[2] DTNB itself is a symmetrical disulfide. When a free sulfhydryl group (R-SH) is present, it attacks the disulfide bond in DTNB. This reaction cleaves the disulfide bond, resulting in the formation of a mixed disulfide (R-S-TNB) and the release of one molecule of 2-nitro-5-thiobenzoate (TNB).[1][3][5]

At neutral to alkaline pH (typically pH 7-8), the released TNB ionizes to the TNB²⁻ dianion, which exhibits a characteristic and intense yellow color.[1] This colored product has a strong absorbance maximum at 412 nm, allowing for its sensitive and accurate quantification using a spectrophotometer.[1][2] The reaction is stoichiometric, with one mole of sulfhydryl releasing one mole of TNB, providing a direct correlation between the absorbance and the concentration of sulfhydryl groups.[1]

The reaction rate is dependent on several factors, including the pH of the reaction mixture, the pKa of the sulfhydryl group, and any steric or electrostatic effects that may be present.[3]

Figure 1: Chemical reaction of Ellman's reagent with a sulfhydryl group.

Quantitative Data Summary

A critical parameter for the accurate quantification of sulfhydryl groups using Ellman's reagent is the molar extinction coefficient (ε) of the TNB²⁻ anion at 412 nm. While Ellman's original publication reported a value of 13,600 M⁻¹cm⁻¹, subsequent studies have refined this value. The currently accepted and more accurate value is 14,150 M⁻¹cm⁻¹ in dilute buffer solutions.[1][3] It is important for researchers to be aware of the specific conditions under which the extinction coefficient was determined, as it can be influenced by factors such as high salt concentrations.[1]

| Parameter | Reported Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) of TNB²⁻ at 412 nm | 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman. | [1][3] |

| 14,150 M⁻¹cm⁻¹ | In dilute buffer solutions. | [1][3] | |

| 13,700 M⁻¹cm⁻¹ | In high salt concentrations (e.g., 6 M guanidinium (B1211019) hydrochloride or 8 M urea). | [1] | |

| Absorbance Maximum of TNB²⁻ | 412 nm | In dilute aqueous salt solutions. | [4] |

Detailed Experimental Protocols

The following protocols provide a general framework for the quantification of sulfhydryl groups using Ellman's reagent. It is recommended to optimize the protocol for the specific sample and experimental conditions.

Reagent Preparation

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer with 1 mM EDTA, adjusted to pH 8.0. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of sulfhydryl groups.

-

Ellman's Reagent Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh.[3] Alternatively, a 10 mM stock solution can be prepared by dissolving 40 mg of DTNB in 10 mL of DMSO, which can be stored at 4°C for up to 3 months.[5]

-

Sulfhydryl Standard (e.g., L-cysteine hydrochloride): Prepare a stock solution of a known sulfhydryl-containing compound (e.g., 10 mM L-cysteine HCl) in the Reaction Buffer. From this stock, create a series of dilutions to generate a standard curve.

Standard Curve Method

This method is recommended for accurate quantification, especially when the sample matrix might interfere with the absorbance reading.

-

Prepare Standards: In separate microcentrifuge tubes or a microplate, add a known volume of each standard dilution.

-

Prepare Samples: Add the same volume of the unknown sample to other tubes or wells. If necessary, dilute the sample to ensure the sulfhydryl concentration falls within the range of the standard curve.

-

Add Ellman's Reagent: To each standard and sample, add a specific volume of the Ellman's Reagent solution. A typical ratio is 50 µL of Ellman's Reagent solution to 2.5 mL of the sample/standard in the Reaction Buffer.[3]

-

Incubate: Mix the solutions and incubate at room temperature for 15 minutes to allow the reaction to go to completion.[3]

-

Measure Absorbance: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer. Use the Reaction Buffer with Ellman's Reagent as a blank.

-

Construct Standard Curve: Plot the absorbance values of the standards against their known concentrations.

-

Determine Unknown Concentration: Use the standard curve to determine the sulfhydryl concentration in the unknown samples.

Molar Extinction Coefficient Method

This method provides a rapid estimation of sulfhydryl concentration without the need for a standard curve.

-

Prepare Sample and Blank: In a cuvette, mix the sample with the Reaction Buffer. Prepare a blank containing only the Reaction Buffer.

-

Add Ellman's Reagent: Add a small volume of the Ellman's Reagent solution to both the sample and blank cuvettes.

-

Incubate: Mix and incubate at room temperature for a few minutes.

-

Measure Absorbance: Measure the absorbance of the sample at 412 nm against the blank.

-

Calculate Concentration: Use the Beer-Lambert law to calculate the concentration of sulfhydryl groups:

Concentration (M) = Absorbance / (ε * l)

Where:

-

Absorbance is the measured absorbance at 412 nm.

-

ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

Remember to account for any dilution of the original sample.

-

Figure 2: Experimental workflow for sulfhydryl group quantification.

Applications in Research and Drug Development

The quantification of sulfhydryl groups is critical in numerous areas of research and development:

-

Protein Chemistry: Determining the number of free cysteine residues in a protein, which is important for understanding protein structure, function, and stability.

-

Enzyme Kinetics: Probing the role of active site cysteine residues in enzyme catalysis.

-

Oxidative Stress Research: Measuring the levels of glutathione, a key antioxidant, in biological samples as an indicator of oxidative stress.[2]

-

Drug Development: Assessing the reactivity of drug candidates with sulfhydryl groups, which can be important for understanding potential mechanisms of action or off-target effects. The method has also been adapted for use in high-performance liquid chromatography (HPLC) for the analysis of alkylthiols.[2]

Conclusion

Since its introduction over six decades ago, Ellman's reagent has remained an indispensable tool for the scientific community. Its simplicity, specificity, and reliability have made it a routine assay in countless laboratories. A thorough understanding of its chemical basis, proper experimental execution, and awareness of its quantitative parameters are essential for obtaining accurate and meaningful data in the study of sulfhydryl groups in a wide array of scientific and industrial applications.

References

A Comprehensive Technical Guide to 5,5'-Dithiobis(2-nitrobenzoic acid) for Researchers and Drug Development Professionals

An in-depth exploration of the physical and chemical properties, and analytical applications of Ellman's Reagent.

5,5'-Dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent, is a pivotal tool in biochemical and pharmaceutical research for the quantification of free sulfhydryl (thiol) groups. Its reaction with thiols produces a distinct yellow-colored product, providing a simple and reliable colorimetric method for thiol determination. This technical guide offers a comprehensive overview of the core physical and chemical properties of DTNB, detailed experimental protocols for its use, and visual representations of its reaction mechanism and experimental workflow.

Core Physical and Chemical Properties

The utility of DTNB in quantitative assays is underpinned by its distinct physical and chemical characteristics. These properties, from its molecular weight to its reactivity, are crucial for the accurate preparation of reagents and the interpretation of experimental results. A summary of these key properties is presented below.

| Property | Value | Citations |

| Synonyms | DTNB, Ellman's Reagent, 3-Carboxy-4-nitrophenyl disulfide | [1][2][3] |

| Molecular Formula | C₁₄H₈N₂O₈S₂ | [2] |

| Molecular Weight | 396.35 g/mol | [4][5] |

| Appearance | Yellow solid or powder | [1][4] |

| Melting Point | 240-245 °C (with decomposition) | [4][6][7] |

| Molar Absorptivity (ε) | The molar absorptivity of the product of the reaction with thiols (TNB²⁻) is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0. In high salt concentrations (e.g., 6 M guanidinium (B1211019) hydrochloride), the value is 13,700 M⁻¹cm⁻¹. The original value reported by Ellman was 13,600 M⁻¹cm⁻¹. | [8][9][10] |

| pKa | The pKa of the thiol group of the reaction product, 5-thio-2-nitrobenzoic acid (TNB), is 4.5. | [11] |

| Solubility | Soluble in ethanol (B145695) (8 mg/mL).[4][12] Sparingly soluble in water, but solubility is enhanced in basic buffers. A 5 mM solution can be prepared in 100 mM phosphate (B84403) buffer (pH 7.2) with 0.1 mM EDTA.[12][13] Insoluble in water at less than 0.1 mg/mL.[14] | [4][12][13][14] |

| Stability | Solid DTNB should be stored at 4°C, protected from moisture.[9][15] DTNB solutions are sensitive to light and higher pH.[15] In a 0.1 M phosphate buffer at pH 8.0, it is stable for about a week.[16][17] Stability decreases as the pH increases.[15][16] | [9][15][16][17] |

The Chemistry of Thiol Quantification: The Ellman's Test

The foundation of DTNB's utility is its specific and rapid reaction with free thiol groups. This reaction, often referred to as the Ellman's Test, involves the cleavage of the disulfide bond in DTNB by a thiolate anion (R-S⁻).[9][18] This thiol-disulfide exchange results in the formation of a mixed disulfide (R-S-TNB) and the release of one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[19][18] The TNB²⁻ anion exhibits a strong absorbance at 412 nm, and its concentration is directly proportional to the initial concentration of free thiols in the sample.[19] The reaction is typically carried out at a slightly alkaline pH (7-8) to ensure the deprotonation of the thiol to the more reactive thiolate anion.[4][20]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 5,5’-Dithiobis(2-nitrobenzoic acid) [himedialabs.com]

- 3. 5,5'-Dithiobis(2-nitrobenzoic Acid) | 69-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 5,5′-Dithiobis(2-nitrobenzoic acid) CAS#: 69-78-3 [m.chemicalbook.com]

- 5. 5,5'-Dithiobis(2-nitrobenzoic Acid) | C14H8N2O8S2 | CID 6254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,5 -Dithiobis(2-nitrobenzoic acid) ≥98 , BioReagent, suitable for determination of sulfhydryl groups DTNB [sigmaaldrich.com]

- 7. 5,5 -Dithiobis(2-nitrobenzoic acid) ReagentPlus , 99 69-78-3 [sigmaaldrich.com]

- 8. broadpharm.com [broadpharm.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. benchchem.com [benchchem.com]

- 20. In What Is DTNB Dissolved? Is the Solution Neutral or Alkaline During Thiol Group Testing? | MtoZ Biolabs [mtoz-biolabs.com]

The Critical Influence of pH on the Stability and Reactivity of DTNB: A Technical Guide

For researchers, scientists, and drug development professionals, the accurate quantification of sulfhydryl groups is a fundamental aspect of various experimental workflows. 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, widely known as Ellman's reagent, is a cornerstone for this application. However, the reliability and accuracy of the Ellman's assay are critically dependent on a thorough understanding and control of the experimental conditions, with pH being the most influential parameter. This in-depth technical guide elucidates the profound effects of pH on the stability and reactivity of DTNB, providing quantitative data, detailed experimental protocols, and visual aids to ensure the precision and reproducibility of your results.

The pH-Dependent Chemistry of DTNB

The utility of DTNB in quantifying free sulfhydryl (-SH) groups stems from its reaction to produce a distinct yellow-colored product, the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm.[1][2] The intensity of this color is directly proportional to the concentration of free thiols in the sample.[1] This reaction is a thiol-disulfide exchange, and its rate and efficiency are intricately linked to the pH of the medium.

The reaction proceeds as follows:

R-SH + DTNB → R-S-S-TNB + TNB²⁻

The reactive species on the part of the thiol-containing molecule is the thiolate anion (R-S⁻).[2][3][4] The formation of this anion from the thiol (R-SH) is an equilibrium reaction governed by the pKa of the specific sulfhydryl group and the pH of the solution. A higher pH favors the deprotonation of the thiol to the more nucleophilic thiolate, thus increasing the reaction rate with DTNB.[1][5] Consequently, the optimal pH range for the DTNB assay is generally between 7.0 and 8.5.[5][6]

However, this pH-driven increase in reactivity is counterbalanced by the decreased stability of DTNB itself at higher pH. In alkaline conditions, DTNB can undergo hydrolytic cleavage of its disulfide bond, leading to the spontaneous formation of TNB²⁻.[2][7] This results in a high background signal and an overestimation of the thiol concentration. Conversely, at acidic pH, the concentration of the reactive thiolate anion is reduced, leading to a slower and potentially incomplete reaction.[1]

Quantitative Data on DTNB Stability and Reactivity

The stability of DTNB working solutions is paramount for accurate and reproducible results. The following tables summarize the stability of DTNB under various pH and buffer conditions, as well as the effect of pH on its reactivity.

Table 1: Stability of DTNB Working Solutions at Room Temperature [8][9]

| Buffer | pH | Concentration | Stability/Decomposition Rate |

| Water | 7.0 | Not Specified | 0.02% decomposition per hour |

| Water | 8.0 | Not Specified | 0.2% decomposition per hour |

| 0.1 M Phosphate (B84403) | 7.0 | Not Specified | No loss in 7 weeks |

| 0.1 M Phosphate with 1 mM EDTA | 7.2 | ~5 mM | Stable for 1-2 days[3] |

| 0.1 M Sodium Phosphate with 1 mM EDTA | 8.0 | Not Specified | Stable for about 1 week[3] |

| Tris Buffer | 8.0 | Not Specified | Stable for 1 week[3] |

| 0.1 M Phosphate | 8.0 | Not Specified | 5% loss in 48 hours |

| 0.1 M Phosphate | 9.3 | Not Specified | 9% loss in 4 hours |

| 0.1 M Phosphate | 12.0 | Not Specified | Complete decomposition within 15 minutes |

Note: The stability of DTNB decreases as the hydroxide (B78521) concentration increases.[8][9] It is also sensitive to light and elevated temperatures.[2][8]

Table 2: pH Dependence of DTNB Reactivity and TNB²⁻ Molar Extinction Coefficient

| pH | Reaction Rate | Molar Extinction Coefficient (ε) of TNB²⁻ at 412 nm |

| < 7.0 | Significantly decreased[5] | Decreases steeply below pH 7.3[7] |

| 7.3 | - | 14,100 M⁻¹cm⁻¹[7] |

| 7.5 - 8.5 | Optimal range[5] | 14,150 M⁻¹cm⁻¹ (between pH 7.6 and 8.6)[3] |

| > 8.5 | DTNB hydrolysis becomes significant[5] | - |

Note: In the presence of 6 M guanidinium (B1211019) chloride, the molar extinction coefficient at 412 nm is 13,700 M⁻¹cm⁻¹.[7][10]

Experimental Protocols

To ensure the successful application of DTNB, adherence to well-defined experimental protocols is essential. The following provides a detailed methodology for the quantification of thiols using the Ellman's assay, with considerations for pH.

Reagent Preparation

-

Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):

-

Prepare a 0.1 M sodium phosphate buffer by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH.

-

Add EDTA to a final concentration of 1 mM. EDTA chelates divalent metal ions that can catalyze the oxidation of sulfhydryl groups.[5]

-

Adjust the final pH to 8.0. For studying pH effects, prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

-

-

DTNB Stock Solution (10 mM in DMSO):

-

DTNB Working Solution (0.1 mM in Reaction Buffer):

-

Shortly before use, dilute the 10 mM DTNB stock solution 100-fold with the desired reaction buffer.[11] For example, add 10 µL of 10 mM DTNB stock solution to 990 µL of reaction buffer.

-

Prepare this solution fresh daily to minimize degradation, especially at alkaline pH.

-

-

Thiol Standard (e.g., L-cysteine):

-

Prepare a stock solution of a known thiol-containing compound (e.g., 10 mM L-cysteine) in the reaction buffer.

-

Perform serial dilutions to generate a standard curve (e.g., from 0.1 mM to 1.0 mM).

-

Assay Procedure

-

Sample Preparation:

-

Reaction Setup:

-

In a microplate well or a cuvette, add your sample or standard.

-

For a standard 1 mL cuvette assay, a common setup is:

-

890 µL Reaction Buffer

-

100 µL Sample or Standard

-

10 µL of 10 mM DTNB Stock Solution (or 100 µL of 1 mM DTNB working solution)

-

-

Prepare a blank containing the reaction buffer and DTNB but no sample.

-

-

Incubation:

-

Measurement:

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Subtract the absorbance of the blank from the absorbance of the samples and standards.

-

-

Calculation:

-

Calculate the concentration of sulfhydryl groups using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) Where:

-

Alternatively, determine the concentration of the unknown sample by plotting a standard curve of absorbance versus the concentration of the thiol standard.

-

Visualizing pH Effects and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. benchchem.com [benchchem.com]

- 6. In What Is DTNB Dissolved? Is the Solution Neutral or Alkaline During Thiol Group Testing? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

The Chemistry of Thiol Quantification: An In-depth Guide to Chromophore Formation in the Ellman's Assay

For Researchers, Scientists, and Drug Development Professionals

The Ellman's assay, a cornerstone technique in biochemistry and drug development, provides a rapid and reliable method for the quantification of free sulfhydryl (thiol) groups. The assay's utility hinges on a specific chemical reaction that generates a distinctively colored chromophore, allowing for accurate spectrophotometric measurement. This technical guide delves into the core of the Ellman's assay: the mechanism of chromophore formation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Chemical Heart of the Assay: Thiol-Disulfide Exchange

The Ellman's assay is based on a thiol-disulfide exchange reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, and a thiol-containing compound (R-SH). In this reaction, the thiol group attacks the disulfide bond of DTNB. This nucleophilic attack results in the cleavage of the disulfide bond, forming a mixed disulfide (R-S-TNB) and releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][2]

The released TNB²⁻ is the chromophore at the heart of the assay. In aqueous solutions at neutral to slightly alkaline pH (typically pH 7-8), the thiol group of TNB ionizes, yielding a dianion (TNB²⁻) that exhibits a characteristic intense yellow color.[1][2] This colorimetric change is the basis for the quantitative measurement. The intensity of the yellow color, measured by its absorbance at a specific wavelength, is directly proportional to the concentration of free thiol groups in the initial sample.

The reaction is rapid and stoichiometric, meaning that one mole of a thiol releases one mole of TNB²⁻.[1][2] This 1:1 stoichiometry is crucial for the accurate quantification of sulfhydryl groups.

Visualizing the Reaction Mechanism

The chemical transformation at the core of the Ellman's assay can be visualized as a straightforward reaction.

References

A Technical Guide to Colorimetric Thiol Quantification Using DTNB (Ellman's Reagent)

This in-depth technical guide provides a comprehensive overview of the thiol-disulfide exchange reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. This method, pivotal for the quantification of free sulfhydryl groups, is a cornerstone technique in biochemistry, drug development, and various fields of life science research.[1] This guide details the underlying chemistry, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key processes.

Principle of the Assay

The Ellman's test is a rapid, sensitive, and straightforward colorimetric assay for quantifying free thiol (sulfhydryl) groups (-SH) in a sample.[1][2] The fundamental principle lies in a thiol-disulfide exchange reaction between DTNB and a thiol-containing compound.[3] In this reaction, the thiol group, typically in its more reactive thiolate anion form (R-S⁻), attacks the disulfide bond of DTNB.[4] This cleavage results in the formation of a mixed disulfide (R-S-TNB) and the stoichiometric release of one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of thiol.[1][5]

The released TNB²⁻ anion exhibits a distinct yellow color in aqueous solutions at neutral to slightly alkaline pH, with a strong absorbance maximum at 412 nm.[1][2] The intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of free thiol groups in the original sample, allowing for accurate quantification.[2]

The Chemical Reaction

The reaction between a thiol (R-SH) and DTNB can be summarized as follows:

R-SH + DTNB → R-S-S-TNB + TNB²⁻[1]

The chromophoric product, TNB²⁻, is the species that is quantified.

Quantitative Data

The accuracy of the DTNB assay is critically dependent on the molar extinction coefficient (also known as molar absorptivity) of TNB²⁻. This value can vary slightly with experimental conditions such as pH and buffer composition.[5][6]

| Parameter | Value | Conditions & Notes |

| Analyte | Free Thiol Groups (-SH) | --- |

| Chromophore | 2-nitro-5-thiobenzoate (TNB²⁻) | The yellow-colored product measured. |

| Absorbance Maximum (λmax) | 412 nm | The wavelength for spectrophotometric measurement.[4] |

| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | In standard aqueous buffers (e.g., 0.1 M phosphate, pH 7-8).[5][7] |

| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman; still cited in some literature.[4][8] | |

| 13,700 M⁻¹cm⁻¹ | In the presence of 6 M guanidinium (B1211019) chloride.[5][6] | |

| Optimal pH Range | 7.5 - 8.5 | The reaction rate is optimal in this range. Below pH 7, the rate decreases significantly.[2] |

Experimental Protocols

Two primary approaches are used for thiol quantification with DTNB: the standard curve method and the direct extinction coefficient calculation.

This method is recommended for complex samples and provides high accuracy by comparing the unknown sample to a standard of known concentration.

Materials:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[7]

-

Thiol Standard: A known concentration of L-cysteine hydrochloride monohydrate (e.g., 1.5 mM) in Reaction Buffer.[7]

-

Spectrophotometer and cuvettes (or microplate reader).

Procedure:

-

Prepare Cysteine Standards: Perform serial dilutions of the Thiol Standard to create a range of concentrations (e.g., 0, 0.25, 0.50, 0.75, 1.0, 1.25, 1.5 mM).[7]

-

Reaction Setup: To 250 µL of each standard and unknown sample, add 50 µL of the DTNB Solution.[4]

-

Incubation: Mix well and incubate at room temperature for 15 minutes to ensure the reaction goes to completion.[7]

-

Measurement: Measure the absorbance of each standard and sample at 412 nm. Use the 0 mM cysteine standard as the blank.[7]

-

Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.[4]

This method is faster as it does not require the preparation of a standard curve and is suitable for relatively pure samples.

Materials:

-

Same as Protocol 1, excluding the Thiol Standard.

Procedure:

-

Prepare Reagents: Prepare the Reaction Buffer and DTNB Solution as described in Protocol 1.

-

Reaction Setup: For each sample, prepare two tubes.

-

Incubation and Measurement: Mix the contents of both tubes and incubate at room temperature for 15 minutes.[1] Zero the spectrophotometer with the blank at 412 nm, then measure the absorbance of the sample.[1]

-

Calculation: Calculate the concentration of free thiols using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) Where:

-

Absorbance is the measured absorbance at 412 nm.

-

ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[1]

-

l is the path length of the cuvette in cm (typically 1 cm).

-

Experimental Workflow Visualization

Limitations and Considerations

While robust, the DTNB assay has some limitations that researchers should consider:

-

Interference: Other nucleophiles or reducing agents present in complex biological samples can potentially react with DTNB, leading to an overestimation of thiol concentration.[6] Sulfite, for instance, can cause interference.[6]

-

pH Sensitivity: The reaction is highly pH-dependent. At pH values below 7, the reaction rate slows considerably.[2] Conversely, at high pH (>8.5), DTNB itself can undergo hydrolysis, leading to a high background signal.[2]

-

Accessibility of Thiols: In proteins, some cysteine residues may be buried within the three-dimensional structure and inaccessible to DTNB. Denaturing agents like guanidinium hydrochloride or urea (B33335) may be required to expose these thiols.[1]

-

Light Sensitivity: DTNB solutions are sensitive to light, particularly UV radiation, and should be protected from daylight during storage and use to prevent degradation.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Dithionitrobenzoic Acid in Biochemistry and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, is a versatile and indispensable tool in the fields of biochemistry and molecular biology.[1][2] Its primary application lies in the highly specific and sensitive quantification of free sulfhydryl (thiol) groups in a variety of biological samples.[2][3] This technical guide provides a comprehensive overview of the core applications of DTNB, detailing its mechanism of action, experimental protocols, and its role in drug discovery.

The fundamental principle behind the utility of DTNB is its reaction with a free thiol group, which results in a stoichiometric release of the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion.[4] This reaction produces a distinct yellow color that can be quantified spectrophotometrically at 412 nm, allowing for the precise determination of thiol concentration.[3][4]

Core Applications in Biochemistry and Molecular Biology

DTNB's utility extends across a wide range of applications, including:

-

Quantification of Thiols in Peptides and Proteins: DTNB is widely used to determine the number of accessible cysteine residues in proteins and peptides. This information is crucial for understanding protein structure, folding, and function.[2][5]

-

Enzyme Assays: DTNB is a key reagent in assays for enzymes that either produce or consume thiols. A prominent example is the measurement of glutathione (B108866) reductase activity, where the rate of TNB²⁻ formation is proportional to the enzyme's activity.[6][7] It is also used in the assay of acetylcholinesterase activity.[8]

-

Assessment of Cellular Redox State: The quantification of low-molecular-weight thiols, such as glutathione (GSH), is critical for evaluating the cellular redox environment. DTNB-based assays are routinely employed to measure levels of GSH and oxidized glutathione (GSSG), providing insights into oxidative stress and cellular health.[9][10][11]

-

Drug Discovery and Development: Thiol-reactive compounds are valuable in identifying and characterizing drug candidates that covalently target cysteine residues in proteins.[12] DTNB can be used in high-throughput screening to identify such inhibitors.[12] A notable example is its application in identifying inhibitors of HIV-1 entry by targeting protein disulfide isomerase.[12]

Reaction Mechanism

The reaction between DTNB and a thiol-containing compound (R-SH) is a thiol-disulfide exchange. The thiol group attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the release of one molecule of TNB²⁻ for each mole of thiol.[4]

Caption: Reaction of DTNB with a thiol.

Quantitative Data

The accuracy of thiol quantification using DTNB is highly dependent on the molar extinction coefficient (ε) of the TNB²⁻ product. This value can be influenced by factors such as pH, ionic strength, and the presence of denaturing agents.[1][13][14]

| Parameter | Value (M⁻¹cm⁻¹) | Conditions |

| Molar Extinction Coefficient (ε) of TNB²⁻ | ||

| 14,150 | In dilute buffer solutions, pH 7.3-8.0.[1][15][16] | |

| 13,600 | Original value reported by Ellman; still used in some protocols.[1][17][18] | |

| 13,700 | In the presence of 6 M guanidinium (B1211019) hydrochloride.[1][13] | |

| 13,800 | At 37°C in 0.1M phosphate (B84403) buffer, pH 7.4.[19] |

Experimental Protocols

Two primary methods are employed for thiol quantification with DTNB: the use of a standard curve and direct calculation using the Beer-Lambert law.

Protocol 1: Quantification of Thiols using a Cysteine Standard Curve

This method is recommended for accurate quantification, as it accounts for minor variations in experimental conditions.

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[15][20]

-

DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[15]

-

Cysteine Standard: A series of known concentrations of cysteine hydrochloride monohydrate prepared in Reaction Buffer.[15]

-

Unknown Sample: The sample containing the thiol to be quantified.

Procedure:

-

Prepare a series of cysteine standards by serial dilution (e.g., from 1.5 mM down to 0 mM).[15]

-

In a 96-well plate or cuvettes, add a defined volume of each standard and the unknown sample.[21]

-

To each well/cuvette, add a specific volume of the DTNB solution (e.g., 50 µL).[15]

-

Mix well and incubate at room temperature for 15 minutes.[15]

-

Measure the absorbance at 412 nm using a spectrophotometer.[15]

-

Subtract the absorbance of the blank (0 mM cysteine) from all readings.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.[15]

Caption: Experimental workflow for thiol quantification.

Protocol 2: Quantification of Total Sulfhydryl Groups in Biological Samples

This protocol is adapted for measuring total thiols in more complex samples like tissue homogenates or cell lysates.

Materials:

-

Dilution Buffer: 30 mM Tris-HCl, 3 mM EDTA, pH 8.2.[22]

-

DTNB Working Solution: 29.7 mg of DTNB in 25 mL of methanol.[22]

-

Methanol.

-

Sample/Standard.

Procedure:

-

In a test tube, combine 20 µL of the sample or standard, 75 µL of dilution buffer, 25 µL of DTNB working solution, and 400 µL of methanol.[22]

-

Centrifuge the samples at 3000 x g for 5 minutes at room temperature.[22]

-

Transfer the supernatant to a 96-well plate or cuvette.

-

Measure the absorbance at 412 nm.

-

The thiol concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.[22]

Application in Studying Signaling Pathways: The Glutathione Redox Cycle

DTNB is instrumental in studying the glutathione redox cycle, a critical pathway for maintaining cellular redox homeostasis and protecting against oxidative damage. By quantifying GSH and GSSG levels, researchers can assess the activity of this pathway.

The enzymatic recycling method is a sensitive assay for total glutathione. In this assay, GSH is oxidized by DTNB to form GSSG and TNB²⁻. Glutathione reductase then reduces GSSG back to GSH, using NADPH as a cofactor. This recycling of GSH leads to a continuous production of TNB²⁻, amplifying the signal.[9][10]

Caption: The glutathione recycling assay.

Considerations and Limitations

While DTNB is a robust reagent, it is essential to be aware of its limitations:

-

Interference: Other nucleophiles besides thiols can react with DTNB, potentially leading to an overestimation of thiol concentration.[23] Common interfering substances include sulfite (B76179) and other reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol.[13][24]

-

pH Dependence: The reaction is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (around 8.0). At lower pH, the protonation of the thiolate anion slows down the reaction.[13]

-

Stability: The DTNB solution should be prepared fresh and protected from light to ensure its reactivity.[24]

-

Accessibility of Thiols: In native proteins, some cysteine residues may be buried within the protein structure and inaccessible to DTNB. Denaturing conditions may be required to quantify total cysteine content.[2]

Conclusion

Dithionitrobenzoic acid remains a cornerstone reagent in biochemistry and molecular biology due to its simplicity, sensitivity, and reliability in quantifying sulfhydryl groups. Its diverse applications, from fundamental protein characterization to high-throughput drug screening, underscore its importance in both basic research and pharmaceutical development. By understanding its mechanism, adhering to established protocols, and being mindful of its limitations, researchers can effectively leverage DTNB to gain valuable insights into a wide array of biological processes.

References

- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 2. Uses of 5,5'-Dithiobis(2-nitrobenzoic acid)_Chemicalbook [chemicalbook.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 6. benchchem.com [benchchem.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. analytik.news [analytik.news]

- 19. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. interchim.fr [interchim.fr]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent, in both solid form and as solutions. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental results.

Hazard Identification and Safety Precautions

DTNB is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are skin, eye, and respiratory tract irritation.[1][2][3][4][5][6][7][8][9][10][11] Ingestion may lead to gastrointestinal discomfort.[4] While not classified as a carcinogen, its toxicological properties have not been fully investigated, warranting a cautious approach.[1][3][4][12]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when working with DTNB to prevent dermal, ocular, and inhalation exposure.[1][2]

| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |

| Handling Solid DTNB | Lab coat or lightweight protective clothing. | Impervious gloves (e.g., Nitrile, Neoprene). | Chemical safety goggles or glasses.[2] | An air-purifying respirator is necessary if significant dust is present. |

| Handling DTNB Solutions | Lab coat. | Impervious gloves (e.g., Nitrile, Neoprene). | Chemical safety goggles or glasses. | Generally not required if handled in a well-ventilated area or fume hood. |

| Spill Cleanup | Lab coat or coveralls. | Chemical-resistant gloves. | Chemical safety goggles and a face shield. | An air-purifying respirator is required if significant dust is present. |

First Aid Measures

In the event of exposure, immediate action is crucial.[1][4]

| Exposure | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of DTNB is essential for its safe handling and use in experimental settings.[1]

| Property | Value |

| CAS Number | 69-78-3[2] |

| Molecular Formula | C₁₄H₈N₂O₈S₂[2] |

| Molecular Weight | 396.35 g/mol [2] |

| Appearance | Yellow solid[2][4] |

| Melting Point | 240 - 245 °C[12] |

| Solubility | Soluble in ethanol (B145695) at 8 mg/mL. A 5 mM solution can be made in 100 mM phosphate (B84403) buffer (pH 7.2) with 0.1 mM EDTA.[13] |

| pKa | pI = 3.5[12] |

Stability and Storage

Proper storage of DTNB is critical for maintaining its chemical integrity and ensuring accurate experimental results.

Solid DTNB

Solid DTNB is stable under normal temperatures and pressures.[1][4] It should be stored in a cool, dry place, protected from moisture and light, with a recommended temperature between 2-8°C.[14][15][16] The container should be kept tightly closed.

DTNB Solutions

The stability of DTNB solutions is influenced by pH, buffer composition, and exposure to light.[15][17] DTNB is most stable in acidic conditions and its stability decreases as the pH increases, particularly above 7.[15] Exposure to daylight, especially UV radiation around 325 nm, can cause degradation.[15][17] Therefore, it is recommended to prepare DTNB solutions fresh and protect them from light.[17]

| Buffer | pH | Stability at Room Temperature |

| 0.1 M Sodium Phosphate with 1 mM EDTA | 8.0 | Stable for about one week[1][14] |

| Tris Buffer | 8.0 | Stable for one week[14] |

| PBS | 7.2 | Stable for 1-2 days[1][14] |

| 0.1 M Phosphate | 8.0 | 5% loss in 48 hours[17] |

| 0.1 M Phosphate | 9.3 | 9% loss in 4 hours[17] |

| 0.1 M Phosphate | 12.0 | Complete decomposition within 15 minutes[17] |

A 10mM DTNB stock solution in DMSO can be stored at 4°C for up to 3 months.[15][17]

Spill and Disposal Procedures

Spill Cleanup

In case of a spill, immediately evacuate the area. For solid spills, carefully sweep or vacuum the powder, avoiding dust creation.[1] Moisten with water to reduce airborne dust.[4] For liquid spills, use an absorbent material like sand or earth. All spill cleanup materials should be placed in a designated hazardous waste container.[2] The spill area should be thoroughly decontaminated after the material is collected.[2]

Waste Disposal

DTNB and any contaminated materials must be treated as hazardous waste and should not be disposed of in standard trash or down the drain.[2] Collect all waste, both solid and solution, in a clearly labeled hazardous waste container.[2] Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[2]

Caption: Logical workflow for the safe disposal of DTNB.

Experimental Protocols: Ellman's Assay

The most common application of DTNB is in the quantification of sulfhydryl groups, known as the Ellman's Assay.[1][18][19]

Reagent Preparation

-

Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0): Prepare a 0.1 M solution of sodium phosphate. Add EDTA to a final concentration of 1 mM. Adjust the pH to 8.0 using NaOH or HCl.[1]

-

DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB powder in 1 mL of the Reaction Buffer. Gentle warming may be required to aid dissolution. It is recommended to prepare this solution fresh for optimal results.[1][18]

-

Cysteine Standard Solution: To create a standard curve, prepare a stock solution of a known concentration of L-cysteine hydrochloride monohydrate in the Reaction Buffer. Perform serial dilutions to create a range of standard concentrations (e.g., 0.1 mM to 1.5 mM).[1][18]

Assay Protocol (Standard Curve Method)

-

For each standard and unknown sample, prepare a tube containing 50 µL of the DTNB Stock Solution and 2.5 mL of Reaction Buffer.[19]

-

Add 250 µL of each standard or unknown sample to the respective tubes. For a blank, add 250 µL of Reaction Buffer.[19]

-

Mix well and incubate at room temperature for 15 minutes.[18][19]

-

Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer, zeroed on the blank.[17][18][19]

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of sulfhydryl groups in the unknown samples by interpolating their absorbance values on the standard curve.[19]

Calculation Using Molar Extinction Coefficient

Alternatively, the concentration of sulfhydryl groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product, 2-nitro-5-thiobenzoic acid (TNB), which is 14,150 M⁻¹cm⁻¹.[14][17][19]

Caption: General workflow for the Ellman's Assay.

Chemical Reaction and Signaling Pathway

DTNB reacts with a free sulfhydryl group (R-SH) to yield a mixed disulfide and one mole of 2-nitro-5-thiobenzoic acid (TNB) for every mole of sulfhydryl group.[14][19] The TNB product ionizes to the TNB²⁻ dianion at neutral to alkaline pH, which produces a characteristic yellow color that can be quantified spectrophotometrically.[20]

Caption: Reaction of DTNB with a sulfhydryl group.

By adhering to these safety protocols and experimental guidelines, researchers can safely and effectively utilize DTNB as a valuable reagent in their work. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 5,5'-Dithiobis(2-nitrobenzoic Acid) | C14H8N2O8S2 | CID 6254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmrservice.com [bmrservice.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. studylib.net [studylib.net]

- 9. carlroth.com [carlroth.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. biosynth.com [biosynth.com]

- 12. interchim.fr [interchim.fr]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. goldbio.com [goldbio.com]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Ellman's reagent - Wikipedia [en.wikipedia.org]

Methodological & Application

Quantitative Analysis of Free Sulfhydryl Groups Using the DTNB Assay in a 96-Well Plate Format

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is a rapid, reliable, and widely used colorimetric method for the quantification of free sulfhydryl (thiol) groups in a variety of samples.[1][2] This assay is particularly well-suited for a 96-well microplate format, enabling high-throughput screening of numerous samples, which is invaluable in fields such as biochemistry, drug discovery, and protein chemistry.[2][3]

The fundamental principle of the DTNB assay lies in a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[4] The released TNB²⁻ is a yellow-colored anion with a strong absorbance maximum at 412 nm.[4][5] The intensity of the yellow color is directly proportional to the concentration of free sulfhydryl groups in the sample.[4]

This document provides a detailed, step-by-step protocol for performing the DTNB assay in a 96-well plate, including reagent preparation, standard curve generation, and data analysis.

Data Presentation

The quantification of sulfhydryl groups can be determined by referencing a standard curve generated with a known concentration of a sulfhydryl-containing compound, such as L-cysteine.[5] Below is a representative table of data for generating a standard curve.

| Cysteine Concentration (µM) | Absorbance at 412 nm (Corrected) |

| 1000 | 1.852 |

| 500 | 0.928 |

| 250 | 0.465 |

| 125 | 0.231 |

| 62.5 | 0.115 |

| 31.25 | 0.058 |

| 15.6 | 0.029 |

| 0 (Blank) | 0.000 |

Note: The absorbance values presented are for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

This protocol outlines the necessary steps for quantifying free sulfhydryl groups using DTNB in a 96-well plate format. It is recommended to perform all measurements in triplicate to ensure accuracy.[2]

Materials

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

L-cysteine hydrochloride monohydrate (or other sulfhydryl standard)

-

Sodium phosphate (B84403)

-

Ethylenediaminetetraacetic acid (EDTA)

-

96-well clear, flat-bottom microplate[6]

-

Microplate reader capable of measuring absorbance at 412 nm[3]

-

Multichannel pipette

-

Deionized water

Reagent Preparation

1. Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0)

-

Prepare a 0.1 M sodium phosphate solution.

-

Add EDTA to a final concentration of 1 mM.

-

Adjust the pH to 8.0 using NaOH or HCl.[2]

-

This buffer can be stored at 4°C.

2. DTNB Stock Solution (4 mg/mL)

-

This solution should be prepared fresh daily and protected from light to prevent degradation.[3]

3. L-cysteine Stock Solution (e.g., 2 mM)

-

Dissolve an appropriate amount of L-cysteine hydrochloride monohydrate in the Reaction Buffer to create a stock solution (e.g., 2 mM).

-

This solution should be prepared fresh daily to prevent oxidation.[2]

Experimental Workflow

Caption: Experimental workflow for the DTNB assay in a 96-well plate.

Step-by-Step Protocol

-

Prepare Cysteine Standards:

-

Sample Preparation:

-

Dilute your unknown samples with the Reaction Buffer to ensure the final thiol concentration falls within the linear range of the standard curve.[2]

-

-

Assay Plate Setup:

-

Initiate the Reaction:

-